molecular formula C24H20ClNO3S B4962945 2-chloro-4-(4-morpholinylcarbonothioyl)phenyl 4-biphenylcarboxylate

2-chloro-4-(4-morpholinylcarbonothioyl)phenyl 4-biphenylcarboxylate

Cat. No. B4962945
M. Wt: 437.9 g/mol
InChI Key: VGGICTCANFSHRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-4-(4-morpholinylcarbonothioyl)phenyl 4-biphenylcarboxylate, also known as CMCT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CMCT is a heterocyclic organic compound that contains a chloro group, a morpholine ring, a thiocarbonyl group, and a biphenylcarboxylate group.

Mechanism of Action

The mechanism of action of 2-chloro-4-(4-morpholinylcarbonothioyl)phenyl 4-biphenylcarboxylate involves its ability to bind to proteins and nucleic acids. This compound binds to proteins through its thiocarbonyl group and to nucleic acids through its biphenylcarboxylate group. The binding of this compound to proteins and nucleic acids results in a change in the fluorescence intensity of this compound, which can be used to study the interactions between this compound and its targets.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not affect cell viability or proliferation. This compound has been used in live-cell imaging studies, where it has been shown to be a useful tool for monitoring protein localization and dynamics.

Advantages and Limitations for Lab Experiments

The advantages of using 2-chloro-4-(4-morpholinylcarbonothioyl)phenyl 4-biphenylcarboxylate in lab experiments include its high sensitivity, specificity, and selectivity. This compound is also easy to use and can be used in a variety of experimental conditions. However, the limitations of using this compound include its limited solubility in aqueous solutions and its susceptibility to photobleaching.

Future Directions

There are several future directions for the use of 2-chloro-4-(4-morpholinylcarbonothioyl)phenyl 4-biphenylcarboxylate in scientific research. One potential direction is the development of new this compound derivatives with improved solubility and photostability. Another direction is the use of this compound in the study of membrane proteins and lipid-protein interactions. This compound can also be used in the study of intracellular signaling pathways and drug discovery. Overall, this compound has the potential to be a valuable tool in various scientific research fields.

Synthesis Methods

The synthesis of 2-chloro-4-(4-morpholinylcarbonothioyl)phenyl 4-biphenylcarboxylate involves the reaction between 2-chloro-4-nitrophenyl 4-biphenylcarboxylate and morpholine-4-carbothioamide in the presence of a reducing agent. The reaction yields this compound as a yellow solid with a melting point of 190-192°C.

Scientific Research Applications

2-chloro-4-(4-morpholinylcarbonothioyl)phenyl 4-biphenylcarboxylate has been widely used as a fluorescent probe in various scientific research fields. It has been used as a fluorescent probe for proteins, nucleic acids, and lipids. This compound has also been used in the study of enzyme kinetics, protein-ligand interactions, and drug discovery.

properties

IUPAC Name

[2-chloro-4-(morpholine-4-carbothioyl)phenyl] 4-phenylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClNO3S/c25-21-16-20(23(30)26-12-14-28-15-13-26)10-11-22(21)29-24(27)19-8-6-18(7-9-19)17-4-2-1-3-5-17/h1-11,16H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGICTCANFSHRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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